
Copper(1+) fluoromethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) fluoromethanide is an organocopper compound that features a copper ion in the +1 oxidation state bonded to a fluoromethane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(1+) fluoromethanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with fluoromethane in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows:
CuCl+CH3F→Cu(CH3F)+Cl−
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+) fluoromethanide undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The fluoromethane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize copper(I) to copper(II).
Reduction: Reducing agents such as hydrazine or sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be facilitated by using bases or other coordinating solvents.
Major Products Formed
Oxidation: Copper(II) compounds such as copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various organocopper compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Copper(1+) fluoromethanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-fluorine bond formation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying copper metabolism.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism by which Copper(1+) fluoromethanide exerts its effects involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the fluoromethane ligand can engage in interactions with other molecules, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) chloride: Similar in terms of the copper(I) oxidation state but lacks the fluoromethane ligand.
Fluoromethane: Contains the fluoromethane ligand but does not have the copper(I) ion.
Copper(I) oxide: Another copper(I) compound but with different ligands and properties.
Uniqueness
Copper(1+) fluoromethanide is unique due to the presence of both the copper(I) ion and the fluoromethane ligand. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
114290-53-8 |
|---|---|
Fórmula molecular |
CH2CuF |
Peso molecular |
96.57 g/mol |
Nombre IUPAC |
copper(1+);fluoromethane |
InChI |
InChI=1S/CH2F.Cu/c1-2;/h1H2;/q-1;+1 |
Clave InChI |
JHDWASPFFHBWKF-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]F.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


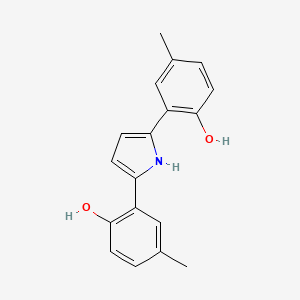
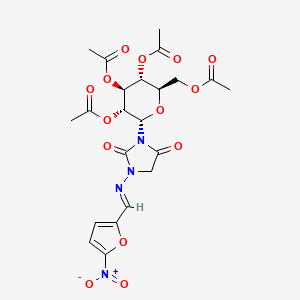
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
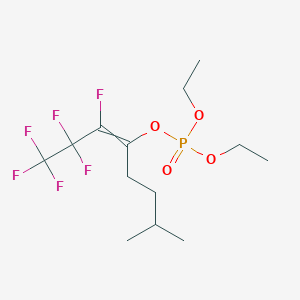
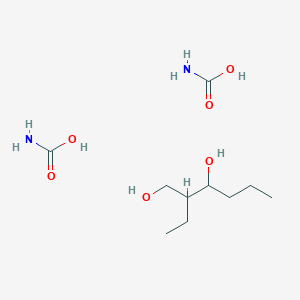
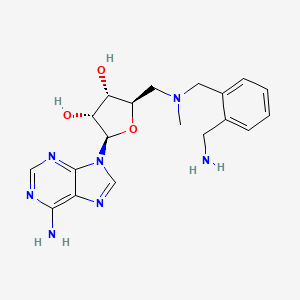
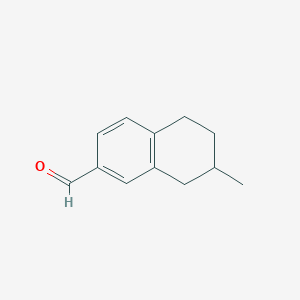
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
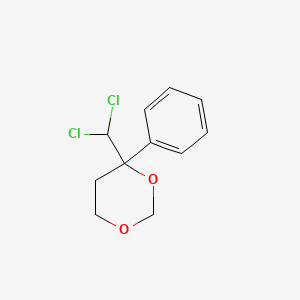
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)

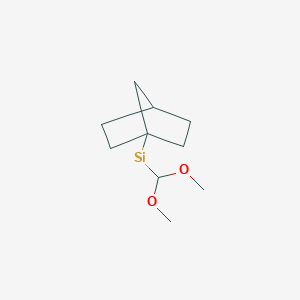
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
